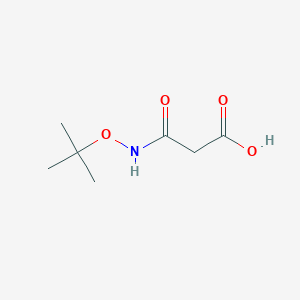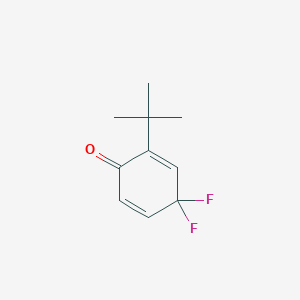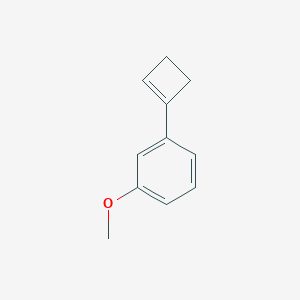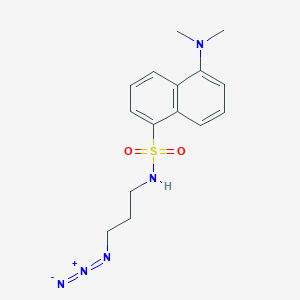![molecular formula C15H26O2 B12577326 [1,1'-Bicyclohexyl]-1-propanoic acid CAS No. 194979-52-7](/img/structure/B12577326.png)
[1,1'-Bicyclohexyl]-1-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Bicyclohexyl]-1-propanoic acid is an organic compound with the molecular formula C16H28O2. It is a derivative of bicyclohexyl, where a propanoic acid group is attached to one of the cyclohexyl rings. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bicyclohexyl]-1-propanoic acid typically involves the reaction of bicyclohexyl with propanoic acid under specific conditions. One common method is the esterification of bicyclohexyl with propanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of [1,1’-Bicyclohexyl]-1-propanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Bicyclohexyl]-1-propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms on the cyclohexyl rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-Bicyclohexyl]-1-propanoic acid is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the mechanisms of action of various enzymes and receptors.
Medicine
In medicine, [1,1’-Bicyclohexyl]-1-propanoic acid derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
Industrially, this compound is used as an additive in the production of polymers and resins. It enhances the mechanical properties and stability of these materials, making them suitable for various applications.
Mécanisme D'action
The mechanism of action of [1,1’-Bicyclohexyl]-1-propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The propanoic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the bicyclohexyl structure provides a hydrophobic environment that can influence the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclohexyl: A simpler compound with two cyclohexyl rings but without the propanoic acid group.
Dicyclohexylcarboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.
Uniqueness
[1,1’-Bicyclohexyl]-1-propanoic acid is unique due to the presence of the propanoic acid group, which imparts distinct chemical properties and reactivity. This functional group allows for a wider range of chemical modifications and applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
194979-52-7 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
3-(1-cyclohexylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C15H26O2/c16-14(17)9-12-15(10-5-2-6-11-15)13-7-3-1-4-8-13/h13H,1-12H2,(H,16,17) |
Clé InChI |
XLSWUJLBPQURNM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2(CCCCC2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)
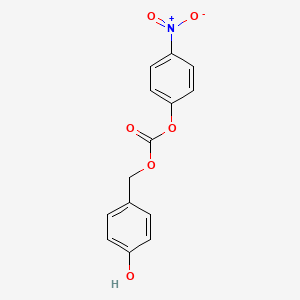

![3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12577260.png)

![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)
